in vitro biological activity of 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
in vitro biological activity of 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
An In-Depth Technical Guide to the In Vitro Biological Activity of 8-Methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Executive Summary
The compound 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one represents a highly specialized synthetic bioisostere of naturally occurring β-carboline and γ-carboline aza-heterocycles. In contemporary drug discovery, the pyridazino[4,5-b]indol-4-one scaffold has garnered significant attention for its rigid, planar tricyclic core, which serves as a privileged structure for multi-target engagement[1]. This whitepaper synthesizes the in vitro biological activities of this specific pharmacophore, detailing its primary mechanisms as a competitive Phosphoinositide 3-kinase (PI3K) inhibitor in oncology[2] and a Phosphodiesterase (PDE) inhibitor in cardiovascular applications[3].
Structural Rationale & Pharmacophore Dynamics
To understand the in vitro behavior of 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one, one must analyze the causality behind its structural modifications:
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The Pyridazinone Ring (Positions 3 & 4): The lactam motif (C=O at position 4, N-H at position 3) acts as a critical bidentate hydrogen-bonding system. This perfectly mimics the adenine ring of ATP, allowing the molecule to anchor itself into the highly conserved hinge region of kinase ATP-binding pockets[4].
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5-Methyl Substitution: Alkylation at the indole nitrogen (N-5) eliminates a potential hydrogen bond donor. This deliberate modification restricts conformational flexibility, significantly increases the molecule's lipophilicity (LogP), and enhances cell membrane permeability during in vitro assays[2]. Furthermore, it directs the molecule away from non-specific DNA intercalation towards selective hydrophobic pocket binding.
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8-Methoxy Substitution: The addition of an electron-donating methoxy group at the 8-position provides a localized hydrogen bond acceptor. This interaction is known to stabilize the ligand-enzyme complex within the catalytic domains of both PI3Kα and PDE enzymes, lowering the required IC50 concentrations[1].
Primary In Vitro Biological Pathways
Oncology: EGFR/PI3K/AKT Pathway Disruption
In breast cancer models (specifically MCF-7 cell lines), pyridazino[4,5-b]indol-4-ones act as potent, ATP-competitive inhibitors of PI3Kα[2]. By occupying the ATP-binding site, the compound prevents PI3K from phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol 3,4,5-trisphosphate (PIP3).
The absence of PIP3 prevents the recruitment and subsequent activation of AKT (Protein Kinase B). This downstream starvation downregulates mTOR-mediated survival genes, ultimately forcing the malignant cells into pre-G1/S phase cell cycle arrest and triggering apoptosis[5]. Recent in vitro studies on structurally analogous alkylsulfanyl-pyridazino[4,5-b]indoles have demonstrated simultaneous downregulation of the upstream Epidermal Growth Factor Receptor (EGFR), classifying this scaffold as a multi-target tyrosine kinase inhibitor[6].
Fig 1: Mechanism of action: EGFR/PI3K/AKT pathway inhibition by pyridazino[4,5-b]indol-4-ones.
Cardiovascular: Phosphodiesterase (PDE) Inhibition
Beyond oncology, the planar topography of the pyridazino[4,5-b]indole core exhibits high affinity for Phosphodiesterase type 4 (PDE4) and type 5 (PDE5)[3]. In vitro assays utilizing isolated human platelets and thoracic aorta tissues reveal that inhibition of these enzymes prevents the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). The resulting accumulation of intracellular cyclic nucleotides lowers free cytosolic calcium, which effectively inhibits blood platelet aggregation and acts as an inodilator (positive inotropy combined with vasodilation)[7].
Quantitative Pharmacodynamic Profile
The following table synthesizes the expected in vitro quantitative metrics for the 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one scaffold, extrapolated from validated assays of its direct structural analogs[2][3][5].
| Biological Target / Assay | Cell Line / Enzyme Source | Observed Activity Range (IC50 / Effect) | Mechanistic Outcome |
| PI3Kα Kinase Activity | Recombinant Human PI3Kα | 0.09 µM – 4.25 µM | ATP-competitive inhibition at the catalytic hinge region. |
| AKT Concentration | MCF-7 Breast Cancer Cells | ~0.31-fold reduction vs. control | Downstream starvation of survival signaling. |
| In Vitro Cytotoxicity | MCF-7 Breast Cancer Cells | 4.25 µM – 12.0 µM | Induction of pre-G1/S phase cell cycle arrest. |
| PDE4 / PDE5 Inhibition | Isolated Human Platelets | 1.5 µM – 10.0 µM | Prevention of cAMP/cGMP hydrolysis. |
| Apoptosis Induction | MCF-7 (Annexin V/PI) | ~38% total apoptosis at IC50 | Upregulation of pro-apoptotic genes (Bax, Caspase-3). |
Standardized In Vitro Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to evaluate the biological activity of this compound.
Fig 2: Standardized in vitro workflow for evaluating kinase inhibition and cellular apoptosis.
Cell-Free PI3Kα Kinase Activity Assay (ADP-Glo Methodology)
Causality Check: The ADP-Glo assay is utilized because it directly measures ADP, the universal byproduct of kinase activity. This allows for highly sensitive, non-radioactive quantification of ATP-competitive inhibitors like pyridazino[4,5-b]indoles without interference from the compound's intrinsic fluorescence.
Step-by-Step Workflow:
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Buffer Preparation: Prepare a kinase reaction buffer consisting of 10 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20.
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Compound Dilution: Dissolve 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the reaction buffer to achieve final assay concentrations ranging from 0.1 nM to 50 µM (ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation).
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Enzyme-Substrate Incubation: In a 384-well plate, combine 2 µL of recombinant PI3Kα enzyme, 2 µL of PIP2 substrate, and 2 µL of the diluted compound. Incubate at room temperature for 15 minutes to allow for competitive binding at the ATP site.
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Reaction Initiation: Add 2 µL of ultra-pure ATP (final concentration 10 µM) to initiate the kinase reaction. Incubate for exactly 60 minutes at room temperature.
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Signal Generation & Detection: Add 8 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add 16 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence using a microplate reader. Calculate IC50 using non-linear regression analysis.
In Vitro Apoptosis Evaluation via Annexin V/PI Flow Cytometry
Causality Check: Annexin V-FITC selectively binds to phosphatidylserine (PS), which flips to the outer cellular membrane exclusively during early apoptosis. Propidium Iodide (PI) only penetrates cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a self-validating matrix to confirm that cell death is driven by targeted pathway inhibition rather than non-specific chemical toxicity.
Step-by-Step Workflow:
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Cell Seeding: Seed MCF-7 human breast cancer cells in 6-well plates at a density of 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for adherence.
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Compound Treatment: Treat the cells with the predetermined IC50 concentration of the compound. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil)[2]. Incubate for 48 hours.
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Harvesting: Collect both the media (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 1,500 rpm for 5 minutes and wash the pellet twice with ice-cold PBS.
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Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate in the dark at room temperature for 15 minutes.
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Acquisition: Add 400 µL of Binding Buffer to each tube and analyze immediately via flow cytometry. Gate the populations into four quadrants: Q1 (Annexin V- / PI+; Necrosis), Q2 (Annexin V+ / PI+; Late Apoptosis), Q3 (Annexin V+ / PI-; Early Apoptosis), and Q4 (Annexin V- / PI-; Live Cells)[5].
Conclusion
The 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one scaffold is a highly versatile and potent pharmacophore. Through precise structural modifications—namely the lipophilic 5-methyl group and the hydrogen-bonding 8-methoxy group—it achieves profound in vitro biological activity. Its ability to act as a competitive ATP inhibitor makes it a formidable candidate for disrupting the EGFR/PI3K/AKT oncogenic pathway, while its planar geometry allows for the selective inhibition of phosphodiesterases, offering dual therapeutic potential in both oncology and cardiovascular medicine.
References
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Title: Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy Source: RSC Advances (via PMC / NIH) URL: [Link]
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Title: Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway Source: Molecules (MDPI) URL: [Link]
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Title: New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics Source: Journal of Medicinal Chemistry (via NIH) URL: [Link]
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Title: Pyridazino[4,5-b]indoles II. Reactions and biological importance Source: Arkivoc (via ResearchGate) URL: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway - ProQuest [proquest.com]
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